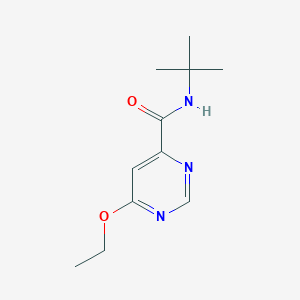

N-(叔丁基)-6-乙氧基嘧啶-4-甲酰胺

货号 B2393507

CAS 编号:

2034248-84-3

分子量: 223.276

InChI 键: TWZQKJKPVKVPTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring substituted with an ethoxy group at the 6-position and a tert-butyl carboxamide group .Chemical Reactions Analysis

The chemical reactions of this compound could involve the pyrimidine ring, the ethoxy group, or the tert-butyl carboxamide group. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .科学研究应用

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. By studying these profiles, they differentiate between natural and recombinant EPO. The presence of specific isoforms in an asialo pattern (devoid of sialic acid) serves as evidence of rHuEPO use .

Nitration Reactions Using tert-Butyl Nitrite (TBN)

- Application : Researchers have investigated the nitration of various compounds using TBN. These include alkanes, alkenes, alkynes, and aromatic compounds. TBN facilitates selective nitration reactions, leading to the introduction of nitro groups into organic molecules .

Aerobic Oxidation Reactions

- Application : TBN has been employed in aerobic oxidation reactions. It acts as a mild oxidant, enabling the conversion of organic substrates under aerobic conditions. These reactions have applications in the synthesis of valuable compounds .

Annulation Reactions

- Application : Researchers have explored annulation reactions using TBN. These reactions allow the formation of complex ring systems, providing access to diverse heterocyclic compounds. Such compounds find applications in medicinal chemistry and materials science .

Diazotization Reactions

- Application : TBN has been used as a diazotizing agent. Diazotization reactions are crucial for the synthesis of azo dyes, pharmaceutical intermediates, and other functionalized compounds .

Sequential Nitrosylation Reactions

- Application : Researchers have explored sequential nitrosylation reactions using TBN. These reactions allow the controlled installation of nitroso groups at specific positions in organic molecules. Such functionalization is valuable in drug discovery and materials science .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-5-16-9-6-8(12-7-13-9)10(15)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZQKJKPVKVPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)

![5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2393443.png)

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2393445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)